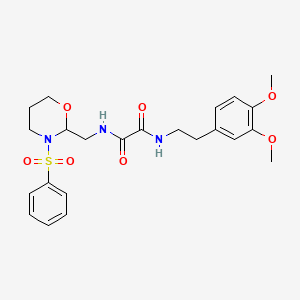

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7S/c1-31-19-10-9-17(15-20(19)32-2)11-12-24-22(27)23(28)25-16-21-26(13-6-14-33-21)34(29,30)18-7-4-3-5-8-18/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSPKSZUZFMTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The phenylsulfonyl group is introduced through a sulfonylation reaction, and the oxazinan-2-ylmethyl group is added via a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Oxalamide Compounds

Key Observations :

- Substituent Effects : The target compound’s phenylsulfonyl-oxazinan group distinguishes it from analogues with simpler aromatic or heterocyclic substituents (e.g., pyridyl in S336 or chlorophenyl in compound 76). This moiety likely enhances metabolic stability and target affinity due to sulfonyl’s electron-withdrawing effects .

- Dimethoxy Positioning : The 3,4-dimethoxy configuration in the target compound contrasts with 2,4-dimethoxy in S336, which may alter receptor binding kinetics due to steric and electronic differences .

Physicochemical Inferences:

Pharmacokinetics:

- S336 and related oxalamides exhibit rapid plasma clearance in rats, with poor oral bioavailability (~10–20%) due to first-pass metabolism . The target compound’s bulkier structure may prolong half-life but exacerbate bioavailability challenges .

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a complex structure that includes a phenethyl group, oxazinan ring, and an oxalamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxazinan ring and subsequent modifications to introduce the desired functional groups.

Synthetic Pathway Overview

- Formation of Oxazinan Ring : The initial step involves the cyclization of appropriate precursors to form the 1,3-oxazinan-2-one structure.

- Introduction of Phenylsulfonyl Group : This is achieved through electrophilic substitution or coupling reactions.

- Final Modifications : The oxalamide linkage is introduced via amide coupling reactions with suitable carboxylic acids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds against various human cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | G2/M phase arrest |

| 5g | A2780/RCIS | 10.0 | Induces apoptosis |

The results indicated that these compounds exhibited significant antiproliferative activity, particularly through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

The primary mechanisms through which this compound exerts its biological effects include:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which are essential for cell division.

- Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits a range of biological activities beyond anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.